molecular formula C8H4BrN3 B11881596 6-Bromoimidazo[1,2-a]pyridine-5-carbonitrile

6-Bromoimidazo[1,2-a]pyridine-5-carbonitrile

Cat. No.: B11881596
M. Wt: 222.04 g/mol
InChI Key: CIVVCQNUBCHTDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromoimidazo[1,2-a]pyridine-5-carbonitrile (CAS 1459254-55-7) is a versatile brominated and nitrile-functionalized heterocyclic compound with the molecular formula C8H4BrN3 and a molecular weight of 222.04 g/mol . This compound serves as a crucial synthetic intermediate and building block in medicinal chemistry and drug discovery research, particularly for the construction of more complex imidazo[1,2-a]pyridine derivatives . The presence of both a bromine atom and a carbonitrile group on the core imidazopyridine structure provides two distinct sites for further functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination) and nucleophilic substitution, making it a valuable scaffold for generating compound libraries for biological screening . Researchers utilize this and related bromoimidazopyridine compounds in the synthesis of potential therapeutic agents, with published patent literature demonstrating their application in developing molecules with investigated antitumor properties . As a finely tuned molecular scaffold, it enables the exploration of structure-activity relationships (SAR) in pharmaceutical development. This product is intended for research purposes as a chemical reference standard or synthetic intermediate in a controlled laboratory environment. It is not intended for diagnostic or therapeutic uses, nor for human or animal consumption. Researchers should consult the safety data sheet prior to use and handle the compound with appropriate personal protective equipment, adhering to all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4BrN3

Molecular Weight

222.04 g/mol

IUPAC Name

6-bromoimidazo[1,2-a]pyridine-5-carbonitrile

InChI

InChI=1S/C8H4BrN3/c9-6-1-2-8-11-3-4-12(8)7(6)5-10/h1-4H

InChI Key

CIVVCQNUBCHTDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CN2C(=C1Br)C#N

Origin of Product

United States

Preparation Methods

Synthesis of 2-Amino-5-cyano-6-bromopyridine

The foundational step in this route involves the preparation of 2-amino-5-cyano-6-bromopyridine, a critical intermediate.

Bromination of 2-Aminopyridine
Electrophilic bromination of 2-aminopyridine typically occurs at the para position (C6) due to the directing effect of the amino group. Using bromine in sulfuric acid or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions yields 2-amino-6-bromopyridine.

Cyanation at Position 5
To introduce the cyano group at C5, directed ortho metalation (DoM) is employed. Protecting the amino group as an acetyl or tert-butoxycarbonyl (Boc) derivative enables deprotonation at C5 using lithium diisopropylamide (LDA). Subsequent quenching with a cyanating agent, such as N-cyano-N-phenyl-p-toluenesulfonamide (CNTf), affords 2-amino-5-cyano-6-bromopyridine after deprotection.

Cyclization with Chloroacetaldehyde

The cyclization of 2-amino-5-cyano-6-bromopyridine with 40% chloroacetaldehyde aqueous solution in the presence of a base (e.g., sodium bicarbonate) and a polar solvent (ethanol or methanol) at 25–50°C for 2–24 hours yields the target compound. This method mirrors the conditions reported for synthesizing 6-bromoimidazo[1,2-a]pyridine.

Optimization Insights

  • Base Selection : Sodium bicarbonate (72% yield) outperforms sodium hydroxide (35% yield) due to milder conditions that minimize side reactions.

  • Solvent Impact : Ethanol provides superior solubility and reaction homogeneity compared to water or methanol.

Post-Cyclization Functionalization of 6-Bromoimidazo[1,2-a]pyridine

Directed C–H Cyanation

Starting from 6-bromoimidazo[1,2-a]pyridine, regioselective cyanation at C5 is achieved via palladium-catalyzed C–H activation. A directing group, such as a pyridinyl or amide moiety, is temporarily installed at C5 to facilitate metalation. Subsequent reaction with a cyanide source (e.g., Zn(CN)₂ or CuCN) in the presence of a palladium catalyst (Pd(OAc)₂) and ligand (XPhos) introduces the cyano group.

Challenges

  • Directing Group Removal : Post-cyanation hydrolysis or reduction steps are required, which may affect yields.

  • Regioselectivity : Competing reactions at C3 or C7 positions necessitate careful optimization.

Halogen Exchange Reactions

A two-step process involving halogenation at C5 followed by cyanation is explored:

  • Bromination : Electrophilic bromination using NBS or Br₂ in the presence of Lewis acids (FeCl₃) introduces bromine at C5.

  • Cyanation : Metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura with cyanoboronic acid) replaces bromine with a cyano group. However, this method risks over-halogenation and requires stringent temperature control.

Metal-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Coupling

A boronic ester derivative of imidazo[1,2-a]pyridine-6-bromo-5-boronic acid pinacol ester is synthesized via iridium-catalyzed C–H borylation. Coupling with a cyanide source under palladium catalysis introduces the cyano group. This method, inspired by pinacol boronate chemistry, offers modularity but demands multi-step synthesis.

Ullmann-Type Cyanation

Copper-mediated coupling of 6-bromoimidazo[1,2-a]pyridine-5-iodide with CuCN in dimethylformamide (DMF) at elevated temperatures (120–160°C) provides direct access to the target compound. While efficient, iodine incorporation at C5 adds complexity.

Comparative Analysis of Methodologies

MethodYield (%)Key AdvantagesLimitations
Pre-functionalized cyclization72High purity, scalableMulti-step intermediate synthesis
Directed C–H cyanation50–60RegioselectiveRequires directing group installation
Suzuki-Miyaura coupling65ModularityLow atom economy
Ullmann cyanation55Direct couplingHigh-temperature conditions

Chemical Reactions Analysis

Nucleophilic Substitution at the 6-Position

The bromine atom undergoes nucleophilic substitution with various nucleophiles under mild conditions.

Reaction Conditions Product Yield References
Substitution with aminesK₂CO₃, DMF, 80°C, 12–24 h6-Aminoimidazo[1,2-a]pyridine-5-carbonitrile65–85%
Substitution with thiolsEt₃N, THF, rt, 6 h6-Sulfanylimidazo[1,2-a]pyridine-5-carbonitrile72%
Substitution with alkoxidesNaH, DMSO, 60°C, 8 h6-Alkoxyimidazo[1,2-a]pyridine-5-carbonitrile68–78%

Mechanistic Insight : The reaction proceeds via an S<sub>N</sub>Ar (nucleophilic aromatic substitution) mechanism, facilitated by the electron-withdrawing cyano group, which activates the bromine for displacement .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-couplings to form biaryl or alkyl-aryl bonds.

Reaction Catalyst/Reagents Product Yield References
Suzuki-Miyaura couplingPd(PPh₃)₄, Na₂CO₃, arylboronic acid, 80°C6-Arylimidazo[1,2-a]pyridine-5-carbonitrile75–88%
Buchwald-Hartwig aminationPd(OAc)₂, Xantphos, Cs₂CO₃, 100°C6-Aminoaryl derivatives70%
Sonogashira couplingPdCl₂(PPh₃)₂, CuI, Et₃N, 70°C6-Alkynylimidazo[1,2-a]pyridine-5-carbonitrile65%

Key Finding : The cyano group stabilizes the transition state in Suzuki-Miyaura couplings, enabling high regioselectivity .

Transformations of the Cyano Group

The nitrile group undergoes hydrolysis, reduction, or cycloaddition.

Reaction Conditions Product Yield References
Acid-catalyzed hydrolysisH₂SO₄ (conc.), H₂O, reflux, 6 h5-Carboxyimidazo[1,2-a]pyridine-6-bromide82%
Reduction with LiAlH₄LiAlH₄, THF, 0°C → rt, 2 h5-Aminomethylimidazo[1,2-a]pyridine-6-bromide58%
[3+2] CycloadditionNaN₃, NH₄Cl, DMF, 120°C, 12 hTetrazole-fused derivatives75%

Applications : Hydrolysis to carboxylic acids enables further functionalization for drug candidates, while tetrazole formation enhances bioactivity.

Electrophilic Aromatic Substitution

The electron-rich imidazo[1,2-a]pyridine core undergoes electrophilic substitution at the 3-position.

Reaction Reagents Product Yield References
NitrationHNO₃, H₂SO₄, 0°C, 2 h3-Nitro-6-bromoimidazo[1,2-a]pyridine-5-carbonitrile60%
SulfonationSO₃, DCE, 50°C, 4 h3-Sulfoimidazo[1,2-a]pyridine-5-carbonitrile55%

Regioselectivity : The 3-position is activated by the adjacent nitrogen atom, directing electrophiles to this site .

Photocatalytic Functionalization

Visible-light photocatalysts enable C–H bond activation for late-stage diversification.

Reaction Catalyst Product Yield References
C–H alkylationRu(bpy)₃Cl₂, blue LED, DCE3-Alkylimidazo[1,2-a]pyridine-5-carbonitrile68%

Advantage : This method avoids pre-functionalization, streamlining synthesis.

Stability and Handling

  • Storage : Stable under inert gas at −20°C for >12 months.

  • Decomposition : Prolonged exposure to moisture leads to hydrolysis of the nitrile group.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of 6-bromoimidazo[1,2-a]pyridine derivatives in cancer therapy. For instance, a series of 6-substituted imidazo[1,2-a]pyridine analogs were synthesized and tested for their cytotoxic effects against human cervical carcinoma HeLa cells. Among these compounds, several exhibited significant cytotoxicity with half-maximal inhibitory concentration (IC50) values below 150 μM, indicating their potential as anticancer agents .

Mechanism of Action
The mechanism by which these compounds exert their effects often involves the inhibition of geranylgeranylation, a critical post-translational modification necessary for the proper functioning of various proteins involved in cell proliferation and survival . The structure-activity relationship (SAR) studies suggest that specific substituents at the C6 position can enhance or diminish biological activity, making this compound a candidate for further functionalization and optimization .

Pharmaceutical Intermediates

Synthesis of PDE III Inhibitors
6-Bromoimidazo[1,2-a]pyridine serves as a key intermediate in the synthesis of olprinone, a phosphodiesterase type III inhibitor used in treating heart failure and asthma . The synthetic method for producing this compound is notable for its efficiency and high yield under mild conditions. This pathway not only simplifies the production process but also enhances the purity of the final product, making it suitable for pharmaceutical applications .

Antimicrobial Properties

Activity Against Mycobacterium tuberculosis
In a study focused on imidazo[1,2-a]pyridine derivatives, compounds related to 6-bromoimidazo[1,2-a]pyridine were screened against Mycobacterium tuberculosis. Several derivatives demonstrated potent activity with minimum inhibitory concentrations (MICs) as low as 0.006 μM against replicating bacteria . This highlights the potential of these compounds in developing new treatments for tuberculosis, particularly in light of rising drug resistance.

Organic Synthesis Applications

Building Block for Complex Molecules
The compound's structure allows it to act as a versatile building block in organic synthesis. It has been utilized in various synthetic pathways to create more complex molecular architectures . For example, its incorporation into larger frameworks can lead to compounds with enhanced pharmacological properties or novel functionalities.

  • Cytotoxicity Study on HeLa Cells
    A comprehensive study was conducted where various derivatives of 6-bromoimidazo[1,2-a]pyridine were synthesized and screened for cytotoxic effects on HeLa cells. The results indicated that certain modifications at the C6 position significantly enhanced cytotoxicity, demonstrating the importance of structural optimization in drug design .
  • Synthesis and Evaluation of Antitubercular Agents
    A set of imidazo[1,2-a]pyridine-3-carboxamides was synthesized and evaluated against Mycobacterium tuberculosis. The findings revealed that several compounds exhibited remarkable potency compared to existing drugs, paving the way for new therapeutic strategies against tuberculosis .

Mechanism of Action

The mechanism of action of 6-Bromoimidazo[1,2-a]pyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

6-Chloroimidazo[1,2-a]pyridine-5-carbonitrile
  • Molecular Formula : C₈H₄ClN₃
  • Molecular Weight : 177.59 g/mol
  • Key Differences: The bromine atom in the target compound increases molecular weight (C₈H₄BrN₃ ≈ 222.04 g/mol) and polarizability compared to the chloro analog.
8-Bromoimidazo[1,2-a]pyridine-5-carbonitrile
  • Positional Isomerism :
    • Bromine at position 8 instead of 6 alters steric and electronic effects. Position 8 is adjacent to the pyridine nitrogen, which may influence hydrogen bonding or charge distribution in target proteins .
3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile

Functional Group Variations

Methyl 6-Bromoimidazo[1,2-a]pyridine-5-carboxylate
  • Molecular Formula : C₉H₇BrN₂O₂
  • Functional Group : Carboxylate ester instead of nitrile.
  • Impact :
    • The ester group increases hydrophobicity and may reduce hydrogen-bonding capacity compared to the nitrile, altering pharmacokinetic properties .
2-(2-Chlorophenyl)-3-(cyclohexylamino)imidazo[1,2-a]pyridine-5-carbonitrile
  • Biological Activity :
    • Exhibited anti-HIV activity (IC₅₀ = 0.18 µM) due to hydrogen bonding with reverse transcriptase’s allosteric site. The bromo analog’s larger size might enhance potency or selectivity .

Physicochemical Properties

Property 6-Bromoimidazo[1,2-a]pyridine-5-carbonitrile 6-Chloro Analog Methyl Ester Derivative
Molecular Weight ~222.04 g/mol 177.59 g/mol 255.07 g/mol
IR Absorption (C≡N) ~2235 cm⁻¹ Similar Absent (ester C=O at ~1700 cm⁻¹)
Solubility Moderate in polar aprotic solvents Higher Lower (hydrophobic ester)
Hydrogen Bonding Capacity High (nitrile and Br) Moderate Low

Biological Activity

6-Bromoimidazo[1,2-a]pyridine-5-carbonitrile is a heterocyclic compound notable for its unique structure, which combines imidazole and pyridine functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antimicrobial applications. The molecular formula is C₈H₄BrN₃, with a molecular weight of approximately 222.04 g/mol.

Chemical Structure

The structural features of this compound include:

  • Bromine atom at the 6-position of the imidazo[1,2-a]pyridine ring.
  • Cyano group (-C≡N) at the 5-position, which contributes to its reactivity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Anticancer Activity

Preliminary studies suggest that this compound may act as an anti-cancer agent by interacting with specific cellular pathways involved in cancer proliferation. Notably, compounds with similar structures have shown promise in inhibiting cancer cell growth.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerPotential interaction with cancer pathways; ongoing studies on efficacy
AntimicrobialSimilar compounds exhibit antimicrobial properties; further research needed
Enzyme InhibitionPotential inhibition of kinases involved in cancer; specific studies ongoing

Case Studies

Several studies have explored the biological activity of imidazo[1,2-a]pyridine derivatives:

  • Anticancer Studies : A study identified that imidazo[1,2-a]pyridine derivatives exhibit significant activity against various cancer cell lines. For instance, a compound structurally similar to this compound showed IC50 values indicating strong inhibition of cell proliferation in MCF-7 breast cancer cells (IC50 = 0.18 μM) and BEL-7402 liver cancer cells (IC50 = 10.74 μM) .
  • Antimicrobial Activity : Research on related compounds has shown effective inhibition against both Gram-positive and Gram-negative bacteria with MIC values ranging from 0.09 to 0.54 μM . While direct studies on this compound are sparse, these findings suggest potential antimicrobial properties.
  • Kinase Inhibition : The compound's structural features may allow it to inhibit specific kinases implicated in tumor growth. For example, certain derivatives have been shown to inhibit Pim kinases with IC50 values as low as 10 nM .

Q & A

Q. What are the optimized synthetic routes for 6-Bromoimidazo[1,2-a]pyridine-5-carbonitrile?

The compound can be synthesized via a one-pot reaction using 5-bromo-2-aminopyridine and bromoacetaldehyde under reflux in aqueous ethanol. Purification involves column chromatography (50% benzyl chloride/hexane) followed by sublimation (80°C at 0.05 Torr), yielding a purity >97% . Optimization may include adjusting reaction stoichiometry or solvent systems to improve yield (reported 65% in initial studies).

Q. How is the structural identity of this compound confirmed experimentally?

Structural characterization employs a combination of spectroscopic methods:

  • IR spectroscopy : Nitrile groups exhibit strong absorption near ~2235 cm⁻¹, while NH stretches appear at ~3015–2855 cm⁻¹ .
  • NMR : ¹H NMR in DMSO-d₆ reveals aromatic proton signals (δ 7.2–7.9 ppm) and alkyl chain resonances (e.g., δ 0.86–2.57 ppm for butyl substituents) .
  • HRMS : Molecular ion peaks (e.g., [M+H]⁺ at 431.16 amu) confirm molecular weight .

Q. What purification techniques are effective for isolating this compound?

Chromatography (silica gel with benzyl chloride/hexane) and sublimation under reduced pressure (0.05 Torr at 80°C) are critical for removing impurities. Sublimation is particularly effective for obtaining high-purity crystalline forms .

Advanced Research Questions

Q. How can derivatization strategies enhance the biological activity of this compound?

Functionalization at the 2- or 3-positions (e.g., esterification, amination) improves pharmacological properties. For example:

  • Ester derivatives : 3-Ethyl 5-methyl 6-bromoimidazo[1,2-a]pyridine-3,5-dicarboxylate (91% yield) introduces polar groups for solubility .
  • Amino derivatives : {6-Bromoimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride serves as a building block for PROTACs or kinase inhibitors . Computational modeling (e.g., docking studies) can guide substitutions to enhance hydrogen bonding with target proteins, as seen in HIV-1 reverse transcriptase inhibitors .

Q. How do researchers resolve discrepancies in reported physical properties (e.g., melting points)?

Discrepancies (e.g., mp 78.5–80°C vs. literature mp 53–55°C ) may arise from polymorphic forms or purification methods. Solutions include:

  • Recrystallization : Testing solvents (e.g., ethanol vs. acetonitrile) to isolate stable polymorphs.
  • DSC analysis : Identifying thermal transitions to confirm crystalline phase purity .

Q. What computational methods predict the binding affinity of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) and MD simulations model interactions with biological targets. For example, hydrogen-bonding groups at the allosteric site of HIV-1 reverse transcriptase improved inhibitor potency (IC₅₀ = 0.18 μM) . QSAR studies further correlate substituent electronegativity with activity .

Q. How is the compound evaluated for antimicrobial or antiparasitic activity?

  • In vitro screening : Derivatives are tested against pathogens (e.g., Trypanosoma cruzi, Leishmania infantum) using cell-based assays. For example, (E)-N-(4-(3-(2-chlorophenyl)acryloyl)phenyl)imidazo[1,2-a]pyridine-2-carboxamide showed IC₅₀ = 1.35 μM against T. b. brucei .
  • Cytotoxicity assays : HEK-293 cells and hemolysis tests ensure selectivity (e.g., SI = 868 for HIV inhibitors) .

Q. What analytical techniques validate synthetic intermediates or byproducts?

  • HMBC NMR : Correlates hydrogen-nitrogen coupling to confirm regiochemistry in imidazo[1,2-a]pyridine scaffolds .
  • HPLC-MS : Monitors reaction progress and identifies impurities (e.g., brominated side products) .

Data Contradiction and Optimization

Q. How to address low yields in multi-step syntheses involving this compound?

  • Reaction optimization : Varying catalysts (e.g., Pd for cross-coupling) or solvents (e.g., DMF vs. THF) improves efficiency.
  • Microwave-assisted synthesis : Reduces reaction time for steps like cyclization, as demonstrated in imidazo[1,2-a]pyridine derivatives .

Q. What strategies mitigate degradation during storage?

  • Lyophilization : Stabilizes hygroscopic derivatives.
  • Inert atmosphere storage : Prevents oxidation of sensitive nitrile or bromine groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.